(4-Propan-2-ylphenyl)methanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-propan-2-ylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYWYMNBNOPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Propan 2 Ylphenyl Methanesulfonyl Chloride and Analogous Arylalkanesulfonyl Chlorides
Established Laboratory Syntheses of Methanesulfonyl Chlorides
Laboratory-scale syntheses of methanesulfonyl chlorides and their arylalkane analogs typically offer high yields and purity, utilizing well-understood chemical transformations.
Chlorination Reactions of Sulfur-Containing Precursors (e.g., thiols, disulfides, sulfinic acids)
A common and effective laboratory method for preparing sulfonyl chlorides is the oxidative chlorination of sulfur-containing compounds such as thiols, disulfides, and sulfinic acids.
From Thiols and Disulfides : Thiols and disulfides can be directly converted to their corresponding sulfonyl chlorides through oxidative chlorination. organic-chemistry.orgorganic-chemistry.org A highly efficient method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for this transformation. organic-chemistry.org This reaction is rapid, often completing within a minute at room temperature, and produces sulfonyl chlorides in excellent yields. organic-chemistry.org The versatility of this method allows for its application to a wide range of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org Another effective reagent system for this conversion is hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄), which also provides high yields and short reaction times under mild conditions. organic-chemistry.org The general reaction scheme for the oxidative chlorination of thiols is as follows:
R-SH + 3H₂O₂ + SOCl₂ → R-SO₂Cl + 3H₂O + HCl
From Sulfinic Acids : Sodium methanesulfinate, derived from the reduction of methanesulfonyl chloride, can be reacted with cyanogen (B1215507) chloride to produce methanesulfonyl cyanide, demonstrating the reactivity of sulfinates in forming sulfur-carbon bonds. orgsyn.org While not a direct synthesis of the sulfonyl chloride, this illustrates the utility of sulfinic acids as precursors in sulfonyl chemistry.
The following table summarizes representative methods for the synthesis of sulfonyl chlorides from various sulfur-containing precursors.
| Precursor Type | Reagents | Key Advantages |
| Thiols | H₂O₂, SOCl₂ | High reactivity, excellent yields, rapid reaction times organic-chemistry.org |
| Disulfides | H₂O₂, ZrCl₄ | Mild conditions, high purity of products organic-chemistry.org |
| Sulfinic Acids | (via reduction of sulfonyl chloride) | Demonstrates reactivity for further functionalization orgsyn.org |
Conversion of Sulfonic Acids (e.g., via thionyl chloride or phosphorus halides)
Another well-established route to sulfonyl chlorides is the direct conversion of sulfonic acids. This method is particularly useful when the sulfonic acid is readily available.
Using Thionyl Chloride : Thionyl chloride (SOCl₂) is a common reagent for converting sulfonic acids to sulfonyl chlorides. orgsyn.orgresearchgate.net The reaction of methanesulfonic acid with thionyl chloride at elevated temperatures (around 95°C) yields methanesulfonyl chloride. orgsyn.org This method is also applicable to aryl sulfonic acids, where the reaction can be carried out in the presence of a solvent. google.comgoogle.com The general reaction is:
R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl
Using Phosphorus Halides : Phosphorus pentachloride (PCl₅) can also be employed for the conversion of sodium methanesulfonate (B1217627) to methanesulfonyl chloride. orgsyn.org
These methods provide reliable laboratory-scale access to a variety of sulfonyl chlorides.
Industrial-Scale Preparation Techniques for Methanesulfonyl Chloride Analogs
On an industrial scale, the synthesis of methanesulfonyl chloride and its analogs often employs cost-effective starting materials and processes that can be run continuously.
Photo-initiated Reactions Involving Methane, Sulfur Dioxide, and Chlorine
Photo-initiated reactions offer a direct route to methanesulfonyl chloride from simple, abundant precursors. The process typically involves the reaction of methane, sulfur dioxide, and chlorine under ultraviolet (UV) light. google.comgoogle.com The UV light initiates the reaction by generating chlorine radicals. google.com The reaction gases are generally maintained at a temperature between -10°C and 100°C. google.com
Radical-initiated Chlorosulfonylation Processes
Radical-initiated chlorosulfonylation provides an alternative to photo-initiation for the industrial production of sulfonyl chlorides. Methane can be selectively transformed into methanesulfonyl chloride at low temperatures through a liquid-phase reaction with sulfuryl chloride (SO₂Cl₂) in the presence of a free radical initiator. researchgate.netrsc.orgresearchgate.net This process is believed to proceed via a free-radical pathway. researchgate.netresearchgate.net The Reed reaction is another example of a radical-based synthesis of alkylsulfonyl chlorides, involving the reaction of an alkane with sulfur dioxide and chlorine. wikipedia.org These radical processes are advantageous for their potential to use inexpensive alkane feedstocks. researchgate.net
The following table outlines the key features of industrial-scale synthesis methods for methanesulfonyl chloride analogs.
| Method | Reactants | Initiator | Key Features |
| Photo-initiated Reaction | Methane, Sulfur Dioxide, Chlorine | UV Light | Direct route from simple precursors google.comgoogle.com |
| Radical-initiated Chlorosulfonylation | Methane, Sulfuryl Chloride | Free Radical Initiator | Utilizes inexpensive feedstocks researchgate.netrsc.orgresearchgate.net |
| Reed Reaction | Alkane, Sulfur Dioxide, Chlorine | Radical Initiator | General method for alkylsulfonyl chlorides wikipedia.org |
Strategies for Constructing the (4-Propan-2-ylphenyl)methane Moiety Preceding Sulfonylation
The synthesis of the (4-propan-2-ylphenyl)methane core structure is a critical step before the introduction of the methanesulfonyl chloride group. This typically involves the formation of cumene (B47948) (isopropylbenzene) followed by further functionalization.
Synthesis of Cumene : Cumene is produced industrially via the Friedel-Crafts alkylation of benzene (B151609) with propylene. wikipedia.orgwikipedia.org This process can be catalyzed by various acids, including solid phosphoric acid and, more recently, zeolite-based catalysts which offer higher efficiency and environmental benefits. wikipedia.orgexxonmobilchemical.comexxonmobilchemical.com The reaction is typically carried out in the liquid phase. exxonmobilchemical.comexxonmobilchemical.com
Functionalization of Cumene : Once cumene is obtained, it can be functionalized to introduce a methylene (B1212753) group at the 4-position, which can then be converted to the methanesulfonyl chloride. One approach involves the synthesis of 4-isopropylbenzyl alcohol. This can be achieved through the reduction of 4-isopropylbenzaldehyde, which in turn can be synthesized from cumene. chemicalbook.comchemicalbook.compublish.csiro.au The resulting 4-isopropylbenzyl alcohol can then be converted to 4-isopropylbenzyl chloride using a reagent like thionyl chloride. chemicalbook.com This benzyl (B1604629) chloride can then serve as a precursor for the introduction of the sulfur-containing group prior to chlorosulfonylation.
Another strategy involves the direct functionalization of cumene. For example, 4-isopropylbenzyl methyl ether can be prepared by the methoxymethylation of cumene. google.com These functionalized cumene derivatives provide a handle for the subsequent steps leading to the final (4-propan-2-ylphenyl)methanesulfonyl chloride product.
Reactivity and Mechanistic Investigations of 4 Propan 2 Ylphenyl Methanesulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Sulfur Center
The reactivity of (4-propan-2-ylphenyl)methanesulfonyl chloride at the sulfonyl sulfur center is governed by mechanisms common to sulfonyl chlorides, primarily involving bimolecular nucleophilic substitution. These reactions are generally discussed in the context of two primary pathways: a concerted SN2-type displacement and a stepwise addition-elimination (A-E) mechanism. mdpi.com The specific pathway can be influenced by the nature of the nucleophile, the substrate, and the solvent conditions. mdpi.com
Examination of SN2-S Pathways in Sulfonyl Chlorides
The bimolecular nucleophilic substitution at a sulfonyl sulfur center, often termed an SN2-S mechanism, is a frequently proposed pathway for the solvolysis and other substitution reactions of arenesulfonyl and alkanesulfonyl chlorides. nih.gov This mechanism is analogous to the well-understood SN2 reaction at a saturated carbon atom, involving a single, concerted step. organic-chemistry.org In this pathway, the incoming nucleophile attacks the electrophilic sulfur atom from the backside relative to the leaving group (chloride). ucsd.edu This synchronous process of bond-forming and bond-breaking proceeds through a single trigonal bipyramidal transition state. mdpi.comucsd.edu For many sulfonyl chlorides, particularly those that are not tertiary, this concerted SN2 process is considered the dominant pathway under neutral or solvolytic conditions. nih.gov Density Functional Theory (DFT) studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have revealed that the reaction proceeds via a single transition state, consistent with the SN2 mechanism. nih.govdntb.gov.ua
Analysis of Addition-Elimination (A-E) Mechanisms
An alternative to the concerted SN2-S pathway is the stepwise addition-elimination (A-E) mechanism. mdpi.com This pathway involves two distinct steps: the initial addition of the nucleophile to the electrophilic sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.comchemistrysteps.com This is followed by the second step, where the leaving group is expelled from this intermediate to yield the final substitution product. mdpi.comresearchgate.net
These intermediates are formed by the addition of a nucleophilic reagent to the electropositive sulfur atom and subsequently decompose by the departure of the leaving group. mdpi.com While extensive research has been conducted, unequivocally distinguishing between a concerted SN2 displacement and a stepwise A-E mechanism can be challenging, particularly when the substitution reaction occurs with a net inversion of configuration, a common outcome for both pathways. mdpi.com However, the A-E mechanism is considered more likely in certain cases, such as the fluoride (B91410) exchange reaction in arenesulfonyl chlorides, which is believed to proceed through the formation of a difluorosulfurandioxide intermediate. nih.govdntb.gov.ua
Kinetics and Energetics of Chloride Exchange Reactions in Arenesulfonyl Chlorides
Kinetic studies provide significant insight into the mechanism of nucleophilic substitution at the sulfonyl sulfur. The isotopic chloride-chloride exchange reaction between various substituted arenesulfonyl chlorides and radiolabeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) in acetonitrile (B52724) has been investigated in detail. mdpi.comnih.gov These studies serve as a valuable model for understanding the electronic effects on the reactivity of the sulfonyl chloride group.
The reaction follows second-order kinetics, and the rates are sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the rate of the exchange, while electron-donating groups slow it down. mdpi.com This relationship is quantified by the Hammett equation, which for a series of 11 para- and meta-substituted arenesulfonyl chlorides yielded a ρ-value of +2.02. mdpi.comnih.govdntb.gov.ua The positive ρ-value indicates that the reaction is facilitated by a decrease in electron density at the reaction center, which is consistent with a transition state where a negative charge is building up on the sulfonyl group as the nucleophile attacks. The 4-propan-2-yl (isopropyl) group on the phenyl ring of the parent compound is an electron-donating group, which would be expected to decrease the rate of nucleophilic attack at the sulfur center compared to unsubstituted benzenesulfonyl chloride.
Table 1: Rate Constants and Activation Parameters for Isotopic Chloride Exchange in Selected Arenesulfonyl Chlorides
| Substituent (X) in X-C₆H₄SO₂Cl | k₂₅ × 10³ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| 4-MeO | 1.18 | 13.6 ± 0.4 | -25.2 ± 1.2 |
| 4-Me | 2.53 | 12.7 ± 0.3 | -26.6 ± 0.9 |
| H | 6.10 | 11.7 ± 0.2 | -28.1 ± 0.6 |
| 4-Cl | 15.7 | 11.2 ± 0.2 | -27.4 ± 0.7 |
| 3-NO₂ | 144 | 9.8 ± 0.2 | -27.3 ± 0.7 |
| 4-NO₂ | 231 | 9.4 ± 0.2 | -27.4 ± 0.5 |
Data sourced from studies on arenesulfonyl chlorides, which serve as a model for understanding the electronic effects pertinent to this compound. The data is for the reaction of X-C₆H₄SO₂Cl with Et₄N³⁶Cl in acetonitrile at 25°C. mdpi.com
Stereochemical Implications of Substitution Reactions at Sulfonyl Sulfur
When the sulfur atom in a sulfonyl derivative is a stereocenter, the stereochemical outcome of a nucleophilic substitution reaction provides crucial mechanistic information. For SN2-S reactions, analogous to SN2 reactions at carbon, a complete inversion of configuration at the sulfur atom is expected due to the requisite backside attack by the nucleophile. mdpi.comucsd.edu
In the context of a stepwise addition-elimination (A-E) mechanism, the stereochemical course is dependent on the structure and lifetime of the trigonal bipyramidal intermediate (TBPI). mdpi.com The entering and leaving groups can occupy either apical or equatorial positions in the TBPI. If the entering nucleophile attacks opposite to the leaving group (apical entry, apical departure), the reaction proceeds with inversion of configuration. However, if the intermediate has a sufficient lifetime to undergo pseudorotation, where apical and equatorial ligands interchange positions, retention of configuration or racemization can occur. nih.gov Despite this complexity, in the overwhelming majority of cases, bimolecular nucleophilic substitution reactions at stereogenic sulfur (and phosphorus) atoms proceed with inversion of configuration. nih.gov
Role as an Electrophile in Organic Transformations
Beyond direct substitution at the sulfur center, this compound can act as an electrophile in other important organic transformations, most notably as a precursor to highly reactive intermediates.
Sulfonyl Chloride as a Precursor to Sulfene (B1252967) Intermediates
Sulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo an elimination reaction in the presence of a base to generate a sulfene intermediate (Ar-CH=SO₂). nih.govresearchgate.net This pathway, often proceeding via an E2 mechanism, involves the abstraction of an α-proton by a base and the concurrent expulsion of the chloride ion.
This elimination-addition route can compete with the direct nucleophilic substitution (SN2-S) pathway. The formation of sulfenes is particularly favored under basic conditions, for instance, with the addition of a tertiary amine. nih.govresearchgate.net Studies on the solvolysis of the closely related phenylmethanesulfonyl chloride have shown that under basic conditions, the reaction proceeds with accompanying hydrogen-deuterium exchange, providing strong evidence for the formation of a sulfene intermediate. nih.govresearchgate.net In contrast, under neutral conditions, the reaction proceeds via direct substitution without such exchange. nih.govresearchgate.net
Sulfenes are highly reactive, electrophilic species that are not isolated but are trapped in situ by a nucleophile present in the reaction mixture, such as the solvent. researchgate.net The rapid addition of the nucleophile to the sulfene regenerates the sulfonyl group and yields the final product, which is often identical to the product of direct substitution. nih.gov
Table 2: Research Findings on Sulfene Intermediate Formation from Sulfonyl Chlorides
| Key Finding | Observation/Evidence | Relevant Conditions | Source |
|---|---|---|---|
| Competition between substitution and elimination-addition | The reaction pathway is dependent on reaction conditions. | Neutral conditions favor direct substitution; basic conditions favor the sulfene pathway. | nih.govresearchgate.net |
| Evidence for sulfene intermediate | Hydrogen-deuterium exchange observed at the α-carbon during hydrolysis of PhCD₂SO₂Cl. | Basic conditions. | nih.govresearchgate.net |
| Role of Base | A tertiary amine promotes the elimination reaction to form the sulfene. | Presence of a non-nucleophilic base. | nih.gov |
| Reactivity of Sulfene | The intermediate is highly reactive and is trapped by solvent or other nucleophiles. | General for sulfene chemistry. | researchgate.netwikipedia.org |
Decomposition Pathways of Methanesulfonyl Chloride Analogs
The stability and decomposition of sulfonyl chlorides, including analogs like this compound, are influenced by factors such as temperature, light, and the presence of catalysts. Decomposition can proceed through either ionic or radical pathways, leading to different products and reaction intermediates.
The catalytic decomposition of methanesulfonyl chloride (MSC) and its analogs can be a controlled process to generate specific products. For instance, the catalytic decomposition of MSC to produce methyl chloride (CH₃Cl) is a key step in certain industrial processes, as it can prevent further chlorination reactions and improve product selectivity. researchgate.netscispace.com
Research into these systems suggests that the decomposition can proceed via a bimolecular nucleophilic substitution (Sₙ2) reaction mechanism. researchgate.netscispace.com The specific catalyst system employed plays a crucial role in determining the reaction pathway and the efficiency of the decomposition. While detailed studies on this compound itself are not prevalent, the principles derived from its simpler analog, methanesulfonyl chloride, provide a foundational understanding of its potential catalytic decomposition pathways.
Sulfonyl chlorides are well-established precursors for generating sulfonyl radicals (RSO₂•) under specific conditions. acs.org The homolytic cleavage of the sulfur-chlorine (S-Cl) bond is typically induced by high temperatures, ultraviolet (UV) irradiation, or the use of radical initiators. acs.org
More recently, visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sulfonyl chlorides. acs.orgrsc.org In these systems, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the sulfonyl radical. rsc.org
Once generated, these highly reactive sulfonyl radical intermediates can participate in a wide array of chemical transformations, including:
Addition to Alkenes and Alkynes: The radical can add across carbon-carbon multiple bonds, initiating a cascade of reactions to form complex sulfone-containing molecules. acs.org
Cross-Coupling Reactions: Sulfonyl radicals can be coupled with other radical species or participate in metal-catalyzed cross-coupling reactions. acs.org
Late-Stage Functionalization: The ability to generate sulfonyl radicals under mild photocatalytic conditions allows for the late-stage functionalization of complex molecules, such as pharmaceuticals, by converting sulfonamides into sulfonyl radicals for further derivatization. acs.org
This radical reactivity significantly expands the synthetic utility of this compound beyond its traditional role as an electrophile in nucleophilic substitution reactions.
Table 3: Methods for Generating Sulfonyl Radicals and Subsequent Reactions
| Generation Method | Conditions | Intermediate | Typical Subsequent Reaction |
|---|---|---|---|
| Thermal Decomposition | High Temperature (>100 °C) | RSO₂• + Cl• | Radical chain reactions, desulfonylation |
| UV Photolysis | UV light (e.g., 254 nm) | RSO₂• + Cl• | Addition to unsaturated bonds |
| Radical Initiators | AIBN, Benzoyl Peroxide | RSO₂• + Cl• | Polymerization, halogenation |
| Photoredox Catalysis | Visible Light, Photocatalyst (e.g., Ir, Ru complexes) | RSO₂• | C-S bond formation, addition to olefins |
Applications in Advanced Organic Synthesis Using 4 Propan 2 Ylphenyl Methanesulfonyl Chloride Derivatives
Employment in the Formation of Sulfonate Esters (Mesylates)
One of the principal applications of (4-propan-2-ylphenyl)methanesulfonyl chloride is the conversion of alcohols into their corresponding sulfonate esters. This transformation is fundamental in synthetic organic chemistry for enhancing the reactivity of alcohols in subsequent reactions.
Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and, consequently, a poor leaving group. youtube.comperiodicchemistry.com The conversion of an alcohol into a (4-propan-2-ylphenyl)methanesulfonate ester, often referred to as a mesylate-type ester, transforms the hydroxyl moiety into an excellent leaving group.
The reaction involves the treatment of an alcohol with this compound in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. youtube.comcommonorganicchemistry.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.comyoutube.com The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction. youtube.com The resulting (4-propan-2-ylphenyl)methanesulfonate anion is a very weak base due to the resonance stabilization of the negative charge across the three oxygen atoms, making it an excellent leaving group. periodicchemistry.com
Once the hydroxyl group is converted into a (4-propan-2-ylphenyl)methanesulfonate ester, the carbon atom to which it is attached becomes highly susceptible to nucleophilic attack. These sulfonate esters readily participate in both SN1 and SN2 reactions, behaving much like alkyl halides. periodicchemistry.com
The choice between the SN1 and SN2 pathway is dependent on the structure of the substrate and the reaction conditions.
SN2 Reactions : Primary and secondary sulfonate esters are excellent substrates for SN2 reactions, where a nucleophile attacks the carbon center, leading to inversion of stereochemistry.
SN1 Reactions : Tertiary sulfonate esters, or those that can form stabilized carbocations (e.g., benzylic or allylic), tend to react via an SN1 mechanism, often resulting in a mixture of stereoisomers.
This reactivity allows for the introduction of a wide array of functional groups by displacing the sulfonate ester with various nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Functional Group | Reaction Type |
|---|---|---|
| Halide (e.g., Br⁻, I⁻) | Alkyl Halide | SN2 |
| Azide (N₃⁻) | Alkyl Azide | SN2 |
| Cyanide (CN⁻) | Nitrile | SN2 |
| Alkoxide (RO⁻) | Ether | SN2 |
| Thiolate (RS⁻) | Thioether | SN2 |
| Water (H₂O) | Alcohol | SN1/SN2 |
| Carboxylate (RCOO⁻) | Ester | SN2 |
A significant advantage of using sulfonyl chlorides like this compound is the ability to control the stereochemical outcome of a reaction sequence. The formation of the sulfonate ester from a chiral alcohol proceeds with retention of configuration at the stereocenter. youtube.com This is because the reaction occurs at the oxygen atom of the hydroxyl group, and the carbon-oxygen bond is not broken during this step.
With the stereochemistry of the sulfonate ester established, a subsequent SN2 reaction with a nucleophile will proceed with a predictable inversion of configuration. This two-step sequence—formation of the sulfonate ester (retention) followed by SN2 displacement (inversion)—provides a powerful and reliable method for achieving a net inversion of stereochemistry at a chiral center, which is a common requirement in the synthesis of enantiomerically pure compounds. youtube.com
Utility in Carbon-Heteroatom Bond Formation
Beyond activating alcohols, this compound is a key reagent for forming stable bonds between carbon and heteroatoms, particularly nitrogen and oxygen.
This compound reacts readily with primary and secondary amines to yield the corresponding sulfonamides. ekb.egwikipedia.org This reaction, known as sulfonylation, is a common method for synthesizing the sulfonamide functional group, which is a prevalent structural motif in many pharmaceutical agents. ucl.ac.uk The reaction typically proceeds in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. ekb.eg
The resulting sulfonamides are generally stable compounds, resistant to hydrolysis under both acidic and basic conditions. wikipedia.org This stability makes the sulfonamide group a useful protecting group for amines in multi-step syntheses. wikipedia.org
Table 2: Synthesis of Sulfonamides from Various Amines
| Amine Reactant | Product |
|---|---|
| Ammonia (NH₃) | Primary Sulfonamide |
| Primary Amine (R-NH₂) | N-Substituted Sulfonamide |
| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide |
| Aniline (C₆H₅NH₂) | N-Phenyl Sulfonamide |
| Amino Acid | N-Sulfonylated Amino Acid |
The reaction of this compound with amines and phenols serves as an effective derivatization strategy for several purposes in organic synthesis and analysis.
Derivatization of Amines : Converting amines, including amino acids and biogenic amines, into their sulfonamide derivatives is a widely used technique in analytical chemistry. nih.govnih.govresearchgate.net The resulting sulfonamides are often more stable, less polar, and more easily separated and detected by chromatographic methods like HPLC. researchgate.netscienceopen.com This strategy is crucial for the quantitative analysis of amine-containing compounds in complex biological and environmental samples. researchgate.net
Derivatization of Phenols : Phenols, being more acidic than aliphatic alcohols, also react with this compound to form the corresponding aryl sulfonate esters. researchgate.net This reaction is useful for protecting the phenolic hydroxyl group during a synthetic sequence. The resulting sulfonate ester is stable to many reaction conditions but can be cleaved when necessary. Furthermore, aryl sulfonate esters are valuable substrates in various cross-coupling reactions, where the sulfonate group acts as a leaving group, analogous to a halide.
Activation of Carboxylic Acids and Related Species
This compound, a derivative of methanesulfonyl chloride, serves as a powerful activating agent for carboxylic acids, enabling a variety of subsequent transformations. Its utility stems from its ability to convert the relatively unreactive hydroxyl group of a carboxylic acid into a highly effective leaving group, thereby facilitating nucleophilic attack at the carbonyl carbon.
One of the significant applications of sulfonyl chlorides like this compound is in the activation of sterically hindered carboxylic acids for the synthesis of α-diazoketones. These diazoketones are highly versatile synthetic intermediates. baranlab.org The process involves the reaction of a carboxylic acid with the sulfonyl chloride in the presence of a base. This reaction forms a transient and highly reactive mixed anhydride known as an acyl mesylate. baranlab.org
This acyl mesylate intermediate is not typically isolated due to its fleeting nature but is readily susceptible to nucleophilic attack. In diazoketone synthesis, the acyl mesylate reacts swiftly with diazomethane. This two-step, one-pot procedure has proven effective even for sterically demanding carboxylic acids where other methods fail. baranlab.org The high reactivity of the acyl mesylate is crucial for overcoming the steric hindrance and enabling the formation of the desired α-diazoketone in high yield. baranlab.org Spectroscopic evidence has confirmed the existence of these acyl mesylate species as the key reactive intermediates in such transformations. baranlab.org
Table 1: Key Steps in Hindered Diazoketone Synthesis
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Activation | Carboxylic Acid, this compound, Base (e.g., Et3N) | Acyl Mesylate | Converts the carboxylic acid into a highly reactive species. baranlab.org |
| 2. Diazo Transfer | Acyl Mesylate, Diazomethane | α-Diazoketone | Introduces the diazo group to form the final product. baranlab.org |
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction that forms a stable carboxylate salt. To circumvent this, the carboxylic acid must first be activated. fishersci.co.uk this compound is an effective reagent for this activation, facilitating both amide and ester bond formation.
The mechanism involves the reaction of the carboxylic acid with the sulfonyl chloride to form a reactive intermediate, such as a mixed sulfonic-carboxylic anhydride. researchgate.net This intermediate is a potent acylating agent.
Amide Formation: The activated intermediate readily reacts with primary or secondary amines to yield the corresponding amide. This method is particularly effective for coupling with less nucleophilic or electron-deficient amines. researchgate.net For instance, the use of methanesulfonyl chloride with N-methylimidazole (NMI) has been shown to successfully couple a wide range of aryl and heteroaryl carboxylic acids with electron-deficient pyrazine amines, yielding biologically relevant pyrazine carboxamides in moderate to excellent yields. researchgate.net
Ester Formation: Similarly, the activated carboxylic acid intermediate can be treated with an alcohol to form an ester. The enhanced electrophilicity of the carbonyl carbon in the intermediate allows the weakly nucleophilic alcohol to attack, leading to the formation of the ester bond.
This strategy of activating the carboxylic acid is fundamental in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules where mild reaction conditions are required. fishersci.co.uk
Participation in Cyclization and Ring-Forming Reactions
Derivatives of this compound, specifically the mesylates formed from alcohols, are pivotal in the construction of cyclic molecules. The methanesulfonyl (mesyl) group is an excellent leaving group, a property that is exploited in numerous ring-forming reactions.
The general strategy for these cyclizations involves a two-step process. First, a molecule containing both a hydroxyl group and a nucleophilic group is treated with this compound in the presence of a base. This converts the hydroxyl group into a mesylate. Second, the internal nucleophile attacks the carbon atom bearing the mesylate group in an intramolecular nucleophilic substitution reaction, displacing the mesylate and forming a new ring.
The formation of a mesylate significantly enhances the leaving group ability of the original hydroxyl group, transforming it into a group that is readily displaced. mdpi.com This activation is often essential for the cyclization to proceed efficiently. The specific heterocyclic ring formed depends on the structure of the starting material, including the nature of the nucleophile and the distance between the nucleophile and the newly formed mesylate.
Table 2: Examples of Intramolecular Cyclization via Mesylates
| Starting Moiety | Internal Nucleophile | Product Ring System |
|---|---|---|
| Amino-alcohol | Amine (-NH2) | Aziridine, Pyrrolidine |
| Hydroxy-acid | Carboxylate (-COO⁻) | Lactone |
| Halo-alcohol | Alkoxide (-O⁻) | Oxirane |
| Amino-alcohol | Amide Oxygen | Oxazoline |
The reliability of mesylate chemistry makes this compound a valuable tool for the synthesis of complex heterocyclic scaffolds. By strategically placing hydroxyl and nucleophilic groups within a precursor molecule, chemists can design and execute intramolecular cyclizations to build a wide array of ring systems. mdpi.com For example, the reaction of certain (hydroxymethyl)-1-azaspiro[4.4]nonanes with methanesulfonyl chloride leads to the formation of complex, fused heterocyclic systems like hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. mdpi.com This demonstrates the power of using mesylate activation to trigger tandem reactions, including cyclization via nucleophilic substitution, to construct intricate molecular architectures. mdpi.com
Precursor to Other Functional Sulfur-Containing Compounds
This compound is not only a reagent for modifying other molecules but also a precursor for creating other sulfur-containing functional groups. The sulfonyl chloride moiety is reactive towards a variety of nucleophiles, allowing for its conversion into other important sulfur-based structures.
Sulfonamides: The reaction of this compound with primary or secondary amines is a standard method for the synthesis of sulfonamides. This reaction is robust and widely used in medicinal chemistry, as the sulfonamide group is a key component in many therapeutic agents.
Sultams (Cyclic Sulfonamides): In molecules that contain both a sulfonyl chloride and an amine group, intramolecular cyclization can occur to form sultams. This process is analogous to lactam formation from amino acids. Reductive cyclization of precursors like cyanoalkylsulfonyl fluorides (a related sulfonyl halide) provides an efficient route to spirocyclic β- and γ-sultams, which are valuable building blocks in drug discovery. nih.gov
Sulfides and Sulfones: While not a direct conversion, the broader chemistry of organosulfur compounds shows that sulfonyl chlorides are part of a network of interconvertible sulfur oxidation states. For example, dialkyl sulfides can be converted into alkanesulfonyl chlorides through a process known as the sulfohaloform reaction. cdnsciencepub.com This highlights the role of sulfonyl chlorides as key intermediates in organosulfur chemistry, connecting different oxidation states and functional groups.
The versatility of the sulfonyl chloride group makes this compound a valuable starting material for introducing sulfur into organic molecules in various forms.
Synthesis of Sulfonyl Cyanides from Sulfonyl Chlorides
The conversion of sulfonyl chlorides to sulfonyl cyanides represents a key transformation in organic chemistry, yielding versatile reagents for further synthetic applications. A well-established and efficient one-pot procedure facilitates this conversion, which is broadly applicable to a variety of sulfonyl chlorides, including aromatic and aliphatic variants. This methodology suggests a viable pathway for the synthesis of (4-propan-2-ylphenyl)methanesulfonyl cyanide from its corresponding sulfonyl chloride.
The synthesis proceeds via a two-step sequence within a single reaction vessel. The initial step involves the reduction of the sulfonyl chloride to a sodium sulfinate salt. This is typically achieved by treating the sulfonyl chloride, such as this compound, with sodium sulfite in an aqueous solution containing sodium hydrogen carbonate. The reaction is generally characterized by the evolution of carbon dioxide gas and results in a clear solution of the intermediate sodium sulfinate. For some crystalline or less reactive sulfonyl chlorides, gentle heating may be required to ensure the completion of the reduction.
This method has proven effective for a range of substituted benzenesulfonyl chlorides, demonstrating its robustness and general applicability. The final sulfonyl cyanide product is typically isolated by extraction with an organic solvent, followed by standard purification techniques like distillation or recrystallization.
Table 1: Generalized Reaction Scheme for the Synthesis of Sulfonyl Cyanides
| Step | Reactants | Reagents | Key Conditions | Product |
| 1. Reduction | R-SO₂Cl | Sodium Sulfite (Na₂SO₃), Sodium Hydrogen Carbonate (NaHCO₃) | Aqueous solution, Stirring for ~2 hours | R-SO₂Na (in situ) |
| 2. Cyanation | R-SO₂Na (in situ) | Cyanogen (B1215507) Chloride (ClCN) | Cooled solution (~10-15°C), Vigorous stirring | R-SO₂CN |
Theoretical and Computational Investigations of 4 Propan 2 Ylphenyl Methanesulfonyl Chloride and Structural Analogs
Quantum Chemical Approaches to Sulfonyl Compound Reactivity
Quantum chemistry lays the theoretical groundwork for delving into the reactivity of sulfonyl compounds. By solving or approximating the Schrödinger equation, these methods can compute the electronic structure and energy of molecules, offering a quantitative foundation for understanding and predicting their chemical transformations. The two principal strategies, ab initio molecular orbital theory and density functional theory (DFT), have been broadly applied to the study of sulfonyl chlorides.
Ab Initio Molecular Orbital Calculations on Reaction Pathways
Ab initio, or "from first principles," molecular orbital calculations represent a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. These methods have been instrumental in probing the reaction pathways of sulfonyl compounds, such as the hydrolysis of SOCl₂ and SO₃ with water molecules. researchgate.net Advanced studies have utilized high-level methods, including MP2/6-311++G(3df,3pd) and QCISD(T)/6-311++G(2df,2pd), to accurately describe kinetic features and unravel complex reaction mechanisms. researchgate.net For example, in the gas-phase hydrolysis of analogous sulfur compounds, computational chemists have explored a variety of potential reaction pathways, including bimolecular and termolecular hydrolysis of S=O and S-Cl bonds, as well as chlorine shifts and dissociative additions. researchgate.net Such rigorous calculations are vital for pinpointing transition state structures and estimating the absolute kinetic rate constants for competing reaction pathways. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, celebrated for its effective combination of accuracy and computational feasibility. DFT methods are widely used to investigate the reaction mechanisms and energetics of sulfonyl chlorides. For instance, DFT calculations have been applied to the chloride-chloride exchange reaction in arenesulfonyl chlorides, providing a detailed picture of how substituents on the aromatic ring modulate reactivity. researchgate.net The geometries of model benzenesulfonyl chlorides and various stationary points along the substitution pathway have been determined using an array of density functional methods, such as B3LYP with dispersion corrections (B3LYP-GD3) and APFD, typically coupled with basis sets like 6-31+G(d) or 6-311+G(2d,p). researchgate.net
More recently, DFT studies have shed light on the mechanism of energy-transfer-mediated vicinal amino-sulfonylation of alkenes that use N-sulfonyl ketimines as bifunctional reagents. nih.gov These calculations are crucial for constructing free energy profiles of plausible reaction pathways and for analyzing the electronic properties and relative stabilities of key radical intermediates, like iminyl and tosyl radicals. nih.gov This deep mechanistic understanding is invaluable for the rational design of novel synthetic methods. nih.gov
| Computational Method | System Studied | Key Findings |
|---|---|---|
| MP2, QCISD(T) | Gas-phase hydrolysis of SO₃ and SOCl₂ | Elucidation of termolecular reaction mechanisms and estimation of kinetic rate constants. researchgate.net |
| DFT (B3LYP-GD3, APFD) | Chloride exchange in arenesulfonyl chlorides | Determined stationary point geometries and explained substituent effects on reactivity. researchgate.net |
| DFT | EnT-mediated amino-sulfonylation of alkenes | Depicted free energy profiles and analyzed the stability of radical intermediates. nih.gov |
Analysis of Potential Energy Surfaces and Transition State Structures
A central concept in computational reaction chemistry is the potential energy surface (PES), a multidimensional surface that maps the energy of a chemical system as a function of its atomic coordinates. Identifying and characterizing the stationary points on this surface—reactants, products, intermediates, and particularly transition states (TS)—is fundamental to understanding any reaction mechanism. The search for a transition state, a first-order saddle point on the PES, is notably more complex than locating an energy minimum. nih.gov
For reactions involving sulfonyl chlorides, computational methods are indispensable for locating the transition state structures that represent the energetic barrier between reactants and products. researchgate.net In the hydrolysis of thionyl chloride (SOCl₂), a close structural relative of sulfonyl chlorides, transition states for various proposed pathways have been calculated to assess their energetic viability. researchgate.net The geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes. For Sₙ2 reactions at the sulfur center, the transition state is characterized by a trigonal bipyramidal geometry, with the incoming nucleophile and the outgoing leaving group occupying the apical positions. The solvolysis of many arenesulfonyl and alkanesulfonyl chlorides is believed to proceed via this type of concerted bimolecular nucleophilic substitution mechanism. researchgate.net
Modeling of Solvent Effects and Catalysis in Sulfonyl Chloride Reactions
Chemical reactions are typically conducted in a solvent, which can dramatically influence reaction rates and mechanisms. Computational models are crucial for untangling these complex solvent effects. The solvolysis of sulfonyl chlorides, for example, is profoundly affected by the surrounding solvent medium. The extended Grunwald-Winstein equation is an empirical model frequently used to correlate the specific rates of solvolysis with the solvent's nucleophilicity (N) and ionizing power (Y). researchgate.netmdpi.com
Studies on phenylmethanesulfonyl chloride and 2-thiophenesulfonyl chloride have demonstrated that a single correlation can effectively describe the solvent's influence across a broad spectrum of solvent compositions, indicating a consistent reaction mechanism. researchgate.net A concerted Sₙ2 mechanism is the prevailing hypothesis for the solvolysis of sulfonyl chlorides bearing various R groups (such as methyl, isopropyl, benzyl (B1604629), or aromatic moieties) in hydroxylic solvents. researchgate.netmdpi.com Computational approaches can help to quantify the distinct contributions of solvent nucleophilicity and ionizing power to the stabilization of the transition state.
The role of catalysts can also be effectively modeled. For instance, while the uncatalyzed hydrolysis of certain sulfonyl chlorides may be slow, the addition of a tertiary amine can promote an alternative elimination-addition pathway that proceeds through a highly reactive sulfene (B1252967) intermediate. researchgate.net Quantum chemical calculations can model how the catalyst lowers the activation energy for this alternative mechanistic route.
Electronic Structure Analysis and Prediction of Reactivity Patterns
The unique electronic structure of the sulfonyl group is the primary determinant of its chemical reactivity. Natural Bond Orbital (NBO) analysis is a widely used computational technique for dissecting this electronic structure. In methanesulfonyl derivatives, the sulfonyl group is found to be highly polarized. researchgate.net NBO analysis indicates significant contributions from hyperconjugation, where substituents around the central sulfur atom function as both electron donors and acceptors through interactions such as n→σ*. researchgate.net This pronounced polarization renders the sulfur atom highly electrophilic and thus a prime target for nucleophilic attack.
Electrostatic potential (ESP) maps offer a visual guide to the charge distribution on a molecule's surface. In the case of sulfonyl chlorides, the ESP surface around the chlorine atom can exhibit a region of positive potential, often referred to as a σ-hole. nih.gov This electropositive region can participate in attractive interactions with electronegative atoms, thereby influencing crystal packing and other intermolecular forces. nih.gov By analyzing these electronic characteristics, computational models can help predict reactivity patterns. For example, the potent electron-withdrawing effect of the sulfonyl group enhances the acidity of protons on the α-carbon, a feature that is critical for certain reaction pathways. rsc.org The Hammett equation, which establishes a linear free-energy relationship between reaction rates and substituent constants (σ), has been successfully applied to the chloride exchange rates of substituted arenesulfonyl chlorides, with DFT calculations providing a robust theoretical underpinning for the observed experimental trends. researchgate.net
Future Research Directions in the Chemistry of 4 Propan 2 Ylphenyl Methanesulfonyl Chloride
Development of Novel and Sustainable Synthetic Routes
The pursuit of novel and sustainable synthetic routes for (4-propan-2-ylphenyl)methanesulfonyl chloride is a key area for future research, aiming to overcome the limitations of traditional methods that often involve harsh reagents and generate significant waste.
Current industrial preparations of similar compounds, such as 4-isopropylbenzenesulfonyl chloride, often rely on the reaction of cumene (B47948) with a large excess of chlorosulfonic acid. While effective, this process is associated with substantial waste acid and potential side reactions. google.com A patented method has sought to improve this by using inorganic salt catalysts like sodium sulfate to suppress side reactions and increase yields to 95-100% through a one-step, low-temperature sulfonation and chlorination process. google.com
Future research will likely focus on developing even more sustainable approaches. One promising avenue is the adaptation of palladium-catalyzed chlorosulfonylation of arylboronic acids. This method offers significant functional group tolerance and allows for the preparation of arylsulfonyl chlorides under mild conditions, providing a regioselective alternative to classical electrophilic aromatic substitution. nih.gov The application of this methodology to the corresponding (4-propan-2-ylphenyl)boronic acid could provide a more versatile and less hazardous route to the target molecule.
Furthermore, the development of eco-friendly oxidative chlorination methods represents another important research direction. A general and mild method for synthesizing sulfonamides in sustainable solvents has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides in situ. rsc.orgresearchgate.net Exploring the application of this and other green oxidation systems to (4-propan-2-ylphenyl)methanethiol in alternative solvents like water, ethanol, or deep eutectic solvents could lead to a more environmentally friendly synthesis. rsc.orgresearchgate.net
Continuous flow chemistry also presents a significant opportunity for the safer and more efficient production of aryl sulfonyl chlorides. rsc.orgmdpi.com The use of microreactors allows for precise control over reaction parameters, minimizing the risks associated with highly exothermic reactions and facilitating scalable production with high space-time yields. rsc.orgmdpi.com
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Improved Chlorosulfonation | Use of inorganic salt catalysts to suppress side reactions. google.com | Higher yields and purity compared to traditional chlorosulfonic acid methods. |
| Palladium-Catalyzed Cross-Coupling | Reaction of (4-propan-2-ylphenyl)boronic acid with a sulfonyl chloride source. nih.gov | Mild reaction conditions, excellent functional group tolerance, and high regioselectivity. |
| Green Oxidative Chlorination | In situ generation from (4-propan-2-ylphenyl)methanethiol using sustainable oxidants and solvents. rsc.orgresearchgate.net | Reduced environmental impact, use of less hazardous reagents, and simpler workup procedures. |
| Continuous Flow Synthesis | Precise control over reaction conditions in a microreactor setup. rsc.orgmdpi.com | Enhanced safety, improved scalability, and higher efficiency. |
Advanced Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic applications. Future research in this area will likely employ a combination of experimental kinetics and computational modeling to unravel the intricate details of these reactions.
For nucleophilic substitution reactions at the sulfur center of arenesulfonyl chlorides, a concerted Sₙ2-like mechanism is often proposed. dntb.gov.uacdnsciencepub.comnih.gov Kinetic studies on the solvolysis of a series of benzenesulfonyl chlorides have provided evidence for a trigonal bipyramidal transition state. cdnsciencepub.com Similar kinetic investigations on this compound, involving systematic variation of solvents and nucleophiles, would provide valuable data on the transition state structure and the influence of the (4-propan-2-ylphenyl)methyl group.
Computational methods, particularly density functional theory (DFT), have proven to be powerful tools for elucidating the reaction pathways of sulfonyl chlorides. dntb.gov.ua DFT calculations can be used to model the structures of reactants, transition states, and intermediates, providing insights into the energetics of the reaction and corroborating experimental findings. dntb.gov.ua For instance, DFT studies have been used to investigate the chloride-chloride exchange reaction in arenesulfonyl chlorides, confirming a single transition state consistent with an Sₙ2 mechanism. dntb.gov.ua Such computational studies on this compound could clarify the role of the alkyl substituent on the aromatic ring and the methylene (B1212753) spacer in modulating the reactivity of the sulfonyl chloride group.
Furthermore, mechanistic studies on more complex transformations, such as radical-mediated reactions, are warranted. Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in a variety of addition and cyclization reactions. researchgate.netnih.govnih.gov Investigating the mechanism of such reactions involving this compound could open up new avenues for the synthesis of complex sulfur-containing molecules.
| Mechanistic Investigation Technique | Application to this compound | Expected Insights |
| Kinetic Studies | Solvolysis and aminolysis reactions under various conditions. | Determination of reaction rates, activation parameters, and Hammett correlations to probe electronic effects. dntb.gov.ua |
| Computational Modeling (DFT) | Calculation of transition state geometries and reaction energy profiles. dntb.gov.ua | Elucidation of reaction pathways (e.g., Sₙ2 vs. addition-elimination), and the influence of the substituent on reactivity. dntb.gov.ua |
| Radical Trapping Experiments | Use of radical inhibitors like TEMPO in reactions where radical intermediates are suspected. nih.gov | Confirmation of radical pathways and identification of key radical intermediates. |
Catalytic Applications in Stereoselective Synthesis
The development of catalytic systems that utilize this compound to achieve high levels of stereoselectivity is a promising area for future research. The unique electronic and steric properties of the (4-propan-2-ylphenyl)methyl group could be harnessed to influence the stereochemical outcome of various chemical transformations.
One area of exploration is the use of this compound in transition metal-catalyzed reactions. For example, iron-catalyzed regio- and stereoselective chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides has been shown to produce (E)-β-chlorovinylsulfones with high selectivity. acs.org Developing similar catalytic systems that employ this compound could provide access to a range of stereodefined vinyl sulfones, which are valuable synthetic intermediates. The steric bulk of the isopropyl group may play a crucial role in directing the stereochemical course of the reaction.
Furthermore, the design and application of chiral catalysts for reactions involving this compound could lead to novel asymmetric transformations. Chiral catalysts are essential for controlling enantioselectivity and diastereoselectivity in a wide range of reactions. nih.govresearchgate.net Research could focus on the development of chiral Lewis acid or transition metal complexes that can activate the sulfonyl chloride and facilitate its reaction with prochiral nucleophiles in a stereocontrolled manner. The interaction between the chiral catalyst and the bulky (4-propan-2-ylphenyl)methyl group could create a well-defined chiral environment, leading to high enantiomeric or diastereomeric excesses.
Interestingly, chiral catalysts can also be decisive in promoting efficient macrocyclization reactions of substrates with preexisting stereogenic elements, even when no new stereocenters are formed. nih.gov This principle could be applied to intramolecular reactions involving derivatives of this compound, where a chiral catalyst could favor the formation of a specific macrocyclic diastereomer.
| Catalytic Approach | Potential Reaction | Desired Outcome |
| Transition Metal Catalysis | Addition to alkynes and alkenes. researchgate.netacs.org | Regio- and stereoselective synthesis of vinyl and alkyl sulfones. |
| Chiral Lewis Acid/Base Catalysis | Reactions with prochiral nucleophiles. | Enantioselective formation of new stereocenters. |
| Asymmetric Transition Metal Catalysis | Cross-coupling and addition reactions. | Synthesis of optically active sulfur-containing compounds. nih.gov |
| Chirality-Matched Macrocyclization | Intramolecular reactions of chiral substrates. nih.gov | Diastereoselective synthesis of macrocycles. |
Exploration of Structure-Reactivity Relationships in Functionalized Arylalkanesulfonyl Chlorides
A systematic investigation into the structure-reactivity relationships of a series of functionalized arylalkanesulfonyl chlorides, including this compound, will provide fundamental insights into how electronic and steric factors govern their chemical behavior.
The reactivity of sulfonyl chlorides is highly dependent on the nature of the substituents on the aromatic ring. dntb.gov.uanuomengchemical.com Electron-donating groups tend to decrease the electrophilicity of the sulfur atom, while electron-withdrawing groups increase it. The isopropyl group at the para position of this compound is an electron-donating group, which would be expected to modulate its reactivity compared to unsubstituted phenylmethanesulfonyl chloride. A detailed kinetic study comparing the reaction rates of a series of para-substituted phenylmethanesulfonyl chlorides would allow for the quantification of this electronic effect through a Hammett analysis.
Steric effects also play a crucial role in the reactivity of sulfonyl chlorides. researchgate.netsciforum.net While the isopropyl group in this compound is remote from the reaction center, its steric bulk could influence intermolecular interactions and the solvation shell around the molecule. Of particular interest is the "positive ortho-effect" observed in ortho-alkyl substituted arenesulfonyl chlorides, where these groups anomalously accelerate the reaction rate. researchgate.netsciforum.net Although the subject compound lacks ortho substituents, a comparative study with ortho-isopropylphenylmethanesulfonyl chloride could provide valuable information on the interplay of steric and electronic effects.
The presence of the methylene spacer between the phenyl ring and the sulfonyl chloride group distinguishes arylalkanesulfonyl chlorides from arenesulfonyl chlorides. This spacer is expected to influence the transmission of electronic effects from the aromatic ring to the reaction center. A comparative study of the reactivity of this compound and 4-isopropylbenzenesulfonyl chloride would help to elucidate the role of this methylene bridge.
| Structural Feature | Comparison Compounds | Property to Investigate |
| Para-substituent | Phenylmethanesulfonyl chloride, (4-methoxyphenyl)methanesulfonyl chloride, (4-nitrophenyl)methanesulfonyl chloride | Electronic effect on reaction rates (Hammett plot). dntb.gov.ua |
| Steric Hindrance | (2-propan-2-ylphenyl)methanesulfonyl chloride, (2,6-di-propan-2-ylphenyl)methanesulfonyl chloride | Influence of steric bulk on reaction rates and mechanism. researchgate.netsciforum.net |
| Methylene Spacer | 4-isopropylbenzenesulfonyl chloride | Attenuation of electronic effects from the aromatic ring. |
Q & A
Basic: What are the key physical properties of (4-Propan-2-ylphenyl)methanesulfonyl chloride relevant to experimental handling?
Answer:
The compound is a white crystalline solid (mp 76–80°C, bp ~305°C at 760 mmHg) with high solubility in organic solvents like dichloromethane, methanol, and ether . It reacts exothermically with water, releasing toxic hydrogen chloride gas, necessitating anhydrous handling . Storage should be in airtight, corrosion-resistant containers (e.g., glass) under inert gas, protected from light and moisture .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
A standard method involves sulfonation of 4-isopropylbenzylamine with sulfur, followed by chlorination using HCl or thionyl chloride. Key steps include:
- Sulfonation: React 4-isopropylbenzylamine with sulfur at 80–100°C to form the sulfonamide intermediate.
- Chlorination: Treat the intermediate with HCl gas under controlled anhydrous conditions .
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify by recrystallization from ethanol .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood with local exhaust ventilation .
- Exposure Response:
- Waste Disposal: Neutralize residual compound with sodium bicarbonate before disposal in approved hazardous waste containers .
Advanced: How does hydrolytic stability impact reaction design compared to other sulfonyl chlorides?
Answer:
Unlike fast-hydrolyzing sulfonyl chlorides (e.g., tosyl chloride), this compound hydrolyzes slowly, requiring prolonged anhydrous conditions for reactions like sulfonamide formation . Mechanistic studies suggest its stability arises from steric hindrance from the 4-isopropyl group, slowing nucleophilic attack at the sulfur center . Use molecular sieves or inert gas purging to maintain dryness during reactions .
Advanced: What analytical methods are optimal for characterizing purity and reaction intermediates?
Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) to quantify purity (>98% typical).
- NMR: ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 (isopropyl CH₃), δ 3.8 (CH₂SO₂), δ 7.2–7.5 (aromatic protons) .
- FT-IR: Confirm sulfonyl chloride moiety via S=O stretching at 1360 cm⁻¹ and 1170 cm⁻¹ .
Advanced: How can conflicting data on reaction yields be resolved in sulfonamide synthesis?
Answer:
Yield discrepancies often stem from moisture ingress or competing side reactions (e.g., hydrolysis to sulfonic acids). Mitigation strategies:
- Conduct kinetic studies under controlled humidity (Karl Fischer titration to monitor H₂O content).
- Optimize stoichiometry: Use 1.2 equivalents of amine to drive sulfonamide formation .
- Analyze byproducts via LC-MS to identify hydrolysis products or unreacted intermediates .
Advanced: What environmental fate data inform disposal protocols for this compound?
Answer:
- Biodegradation: Limited data, but estimated BCF (bioconcentration factor) of 1.9 suggests low bioaccumulation in aquatic organisms .
- Soil Mobility: High mobility (estimated Koc = 6.1) indicates potential groundwater contamination; avoid direct environmental release .
- Neutralization: Treat with aqueous NaOH to hydrolyze to methanesulfonate salts before disposal .
Advanced: How does steric hindrance influence regioselectivity in nucleophilic substitutions?
Answer:
The 4-isopropyl group creates steric bulk, directing nucleophiles (e.g., amines) to attack the less hindered sulfonyl chloride group. Computational modeling (DFT) shows a 10–15 kJ/mol energy barrier difference between attack pathways . Experimental validation via Hammett plots can quantify electronic vs. steric contributions .
Basic: What are its primary applications in organic synthesis?
Answer:
- Sulfonylation: Forms sulfonamides with amines (e.g., drug intermediates) under Schotten-Baumann conditions .
- Protecting Groups: Temporarily masks amines or hydroxyl groups during multi-step syntheses .
- Cross-Coupling: Acts as an electrophile in Pd-catalyzed reactions to introduce sulfonyl motifs .
Advanced: What strategies stabilize this compound during long-term storage?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
